molecular formula C23H17N3 B580467 1-Tritylimidazole-4-carbonitrile CAS No. 340179-96-6

1-Tritylimidazole-4-carbonitrile

Cat. No. B580467
M. Wt: 335.41
InChI Key: FSPZKQBDPWCVGG-UHFFFAOYSA-N
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Description

1-Tritylimidazole-4-carbonitrile is a chemical compound with the molecular formula C23H17N3 . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of 1-Tritylimidazole-4-carbonitrile consists of an imidazole ring attached to a trityl group and a carbonitrile group . The molecular weight of this compound is 338.41 .


Physical And Chemical Properties Analysis

1-Tritylimidazole-4-carbonitrile is a solid compound . It has a molecular weight of 338.41 . The compound is air-sensitive and should be stored under inert gas .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A significant application of 1-Tritylimidazole-4-carbonitrile and its analogs is in the synthesis of various heterocyclic compounds. For instance, the synthesis of pyrazolo[3,4-d][1,2,3]triazin-4-ones and imidazo[4,5-d][1,2,3]triazin-4-ones through one-pot diazotization of 5-amino-1H-pyrazole-4-carbonitriles and 5-amino-1H-imidazole-4-carbonitriles respectively, showcases the versatility of these compounds in generating structures related to purines, which possess a wide range of biological activities (Colomer & Moyano, 2011).

Antimicrobial and Anticancer Applications

The novel synthesis of 2,5,7-triarylimidazo[1,2-a]pyridine-8-carbonitriles and their evaluation for in-vitro anti-cancer activity against various cell lines such as A549 (Lung), HCT-116 (Colon), SW-620 (Colon), and MIAPACA (Pancreas) demonstrates the potential pharmaceutical applications of these compounds (Gupta et al., 2019). Additionally, the synthesis of novel antimicrobial agents from 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives further underscores the importance of these compounds in developing new treatments for infections (Al‐Azmi & Mahmoud, 2020).

Green Chemistry and Catalysis

The design, synthesis, and application of 1H-imidazol-3-ium trinitromethanide as a recyclable nanostructured ionic liquid (NIL) catalyst for the synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles highlight the role of these compounds in promoting green chemistry practices. This study demonstrates the efficiency of using nanostructured task-specific ionic liquids (NTSILs) for environmentally friendly synthesis processes (Yarie et al., 2018).

Electrochemical Applications

The exploration of triarylimidazoles (TAIs) as organic electron transfer redox mediators in the indirect electrochemical activation and functionalization of C-H bonds provides insights into the electrochemical applications of these compounds. Comparing the electrochemical behavior of TAIs with that of tris(4-bromophenyl)amine (TBPA) in the oxidation of 4-methoxybenzyl alcohol offers guidelines for their development and use in electrocatalytic oxidation processes (Lu et al., 2014).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-tritylimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPZKQBDPWCVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244830
Record name 1-(Triphenylmethyl)-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tritylimidazole-4-carbonitrile

CAS RN

340179-96-6
Record name 1-(Triphenylmethyl)-1H-imidazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340179-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Triphenylmethyl)-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a mixture containing triphenylmethyl chloride (1.647 g, 5.91 mmol), 1H-imidazole-4-carbonitrile (0.5 g, 5.37 mmol) and dry acetonitrile (17 ml), triethylamine (1.295 ml, 9.29 mmol) was added dropwise and the resulting mixture stirred overnight at RT. Hexane (1.6 ml) and water (17 ml) were poured into the mixture and the stirring was continued for another 30 min. The precipitate was filtered and dried with vacuum. 1H-NMR (400 MHz; CDCl3): δ 7.06-7.12 (m, 6H), 7.35-7.40 (m, 10H), 7.49 (d, 1H).
Quantity
1.647 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
1.295 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
Quantity
1.6 mL
Type
solvent
Reaction Step Two

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